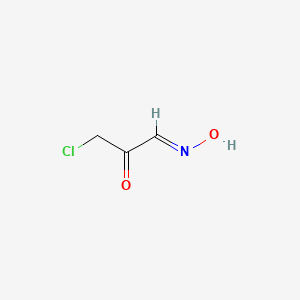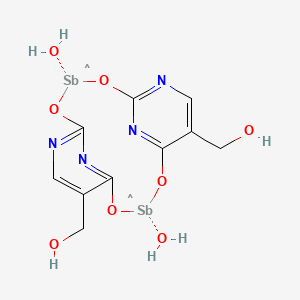
4,4-Dimethylnonan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethylnonan-2-one is an organic compound with the molecular formula C11H22O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its use in various industrial applications, particularly in the fragrance industry due to its pleasant scent.
準備方法
Synthetic Routes and Reaction Conditions
4,4-Dimethylnonan-2-one can be synthesized through the selective hydrogenation of 4,8-dimethyl-3,7-nonadien-2-one. This process involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4,4-Dimethylnonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the reagents used.
科学的研究の応用
4,4-Dimethylnonan-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用機序
The mechanism of action of 4,4-Dimethylnonan-2-one primarily involves its interaction with olfactory receptors, which are responsible for the perception of smell. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic scent. The exact molecular targets and pathways involved in this process are still under investigation.
類似化合物との比較
Similar Compounds
4,4-Dimethyl-2-pentanone: Another ketone with a similar structure but a shorter carbon chain.
4,8-Dimethyl-7-nonen-2-one: A related compound used in the fragrance industry with a similar scent profile.
Uniqueness
4,4-Dimethylnonan-2-one is unique due to its specific carbon chain length and the position of the methyl groups, which contribute to its distinct olfactory properties. Its stability and reactivity also make it a valuable compound for various chemical reactions and industrial applications .
特性
CAS番号 |
89238-13-1 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC名 |
4,4-dimethylnonan-2-one |
InChI |
InChI=1S/C11H22O/c1-5-6-7-8-11(3,4)9-10(2)12/h5-9H2,1-4H3 |
InChIキー |
VUNYXOOLSAEATF-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)(C)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(Difluoromethyl)phenyl]acetamide](/img/structure/B14140904.png)

![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)


![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)




